Boc-piperazine-benzoic acid
Description
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid (CAS: 162046-66-4) is a synthetic organic compound featuring a benzoic acid core substituted at the para position with a piperazine ring. The piperazine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in medicinal chemistry to modulate reactivity and solubility during synthesis . This compound has been identified as a component in ethanolic extracts of Lycium chinense root, where it contributes to anti-inflammatory and anti-apoptotic activities alongside metabolites like kukoamine A and coumarin derivatives . Its molecular formula is C₁₆H₂₂N₂O₄, with a molecular weight of 306.36 g/mol .
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-8-17(9-11-18)13-6-4-12(5-7-13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDWYXZFIYMEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383728 | |
| Record name | 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162046-66-4 | |
| Record name | 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Boc Protection of Piperazine
Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base, such as sodium carbonate or potassium carbonate, in tetrahydrofuran (THF) or dichloromethane (DCM) at 10–30°C. The reaction typically completes within 1–6 hours, yielding mono-Boc-protected piperazine. For instance, combining piperazine (1.0 equiv) with Boc₂O (1.1 equiv) and sodium carbonate (1.5 equiv) in THF at 25°C for 3 hours achieves >90% conversion. The product is isolated via filtration and recrystallization from ethyl acetate/hexane mixtures.
Solvent and Base Optimization
Sterically hindered amines, such as N,N-diisopropylethylamine (DIPEA), enhance reaction efficiency in polar aprotic solvents. For example, using DIPEA in THF/water (4:1) at 20°C reduces side product formation compared to inorganic bases.
Coupling of Boc-Protected Piperazine with Benzoic Acid Derivatives
| Method | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| NAS | DMSO, KOtBu, 120°C, 24h | 50–65 | No metal catalysts |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C | 75–85 | Higher yield, milder conditions |
One-Pot Synthesis Strategies
Recent advances emphasize tandem reactions to minimize intermediate isolation. A patented method for analogous piperidine derivatives demonstrates the feasibility of one-pot Boc protection and coupling:
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In situ Boc Protection : After coupling 4-bromobenzoic acid with piperazine, di-tert-butyl dicarbonate is added directly to the reaction mixture without isolating the intermediate.
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Sequential Quenching : The reaction is quenched with aqueous hydrochloric acid, and the product precipitates upon cooling.
This approach reduces solvent waste and improves overall yield (80–88%) compared to stepwise protocols.
Purification and Isolation
Crude products are purified via recrystallization or column chromatography. Ethyl acetate/hexane (1:3) is effective for recrystallizing the Boc-protected compound, while silica gel chromatography (eluent: 5% methanol/DCM) resolves residual starting materials.
Challenges and Mitigation Strategies
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Decarboxylation : Elevated temperatures during NAS promote decarboxylation. Mitigated by using microwave-assisted synthesis at 150°C for 1 hour, reducing exposure time.
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Di-Boc Byproducts : Excess Boc₂O leads to overprotection. Controlled stoichiometry (1.05–1.1 equiv Boc₂O) and low temperatures (0–10°C) suppress this .
Chemical Reactions Analysis
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid has significant applications in medicinal chemistry, particularly in drug design and synthesis. The piperazine ring is known for its ability to enhance the pharmacological properties of various compounds, making it a valuable scaffold in the development of pharmaceuticals targeting neurological disorders, such as anxiety and depression.
Case Study: Antidepressant Activity
Research has demonstrated that derivatives of piperazine can exhibit antidepressant-like effects in animal models. The incorporation of the Boc group allows for further modifications that can enhance bioavailability and receptor affinity, leading to improved therapeutic profiles.
Synthesis of Bioactive Compounds
The compound serves as an intermediate in synthesizing various bioactive molecules. Its functional groups enable it to participate in diverse chemical reactions, including:
- Amide Formation : The carboxylic acid group can react with amines to form amides, which are crucial in developing peptide-based drugs.
- Coupling Reactions : It can be used in coupling reactions with other aromatic compounds, expanding the library of potential drug candidates.
Polymer Chemistry
In polymer chemistry, Boc-piperazine-benzoic acid can be utilized as a building block for synthesizing polymeric materials with specific functional properties. Its ability to form hydrogen bonds can lead to enhanced mechanical properties and thermal stability in polymer matrices.
Table 1: Comparison of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Drug design and synthesis targeting neurological disorders | Antidepressant derivatives |
| Synthesis of Bioactive Compounds | Intermediate for creating amides and other bioactive molecules | Peptide synthesis |
| Polymer Chemistry | Building block for functional polymers | Enhanced mechanical properties |
Analytical Chemistry
This compound is also employed in analytical chemistry as a standard reference material due to its well-defined structure and purity. It can be used in chromatographic methods for the quantification of piperazine derivatives in biological samples.
Mechanism of Action
The mechanism of action of 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic Acid
A key structural analog is the meta-substituted isomer, 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acid (CAS: Not explicitly provided). This compound differs only in the position of the piperazine-Boc substituent on the benzoic acid ring (meta vs. para). Such positional changes can significantly alter electronic distribution and steric interactions, impacting biological activity and binding affinity. For example, the para-substituted derivative may exhibit enhanced anti-inflammatory effects due to optimized spatial alignment with target proteins, as suggested by its inclusion in bioactive plant extracts .
Substituent Variation on Piperazine
4-(4-Methylpiperazin-1-yl)benzoic Acid (CAS: 106261-48-7)
Replacing the Boc group with a methyl substituent on the piperazine nitrogen reduces steric bulk and eliminates the acid-labile Boc protecting group. This modification simplifies synthesis but may compromise stability in acidic environments.
4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic Acid (EPBA) (CAS: Not provided)
EPBA substitutes the tert-butoxy group with an ethoxycarbonyl moiety. The smaller ethoxy group reduces steric hindrance and increases electrophilicity, which may accelerate hydrolysis under basic conditions. Crystallographic studies reveal that the piperazine ring in EPBA adopts a chair conformation, similar to the Boc analog, but the ethoxycarbonyl group could alter intermolecular interactions in solid-state structures .
Linker Modifications
3-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic Acid (CAS: 500013-38-7)
This analog introduces a methylene spacer between the piperazine and benzoic acid, increasing molecular flexibility. The extended linker may enhance binding to targets requiring deeper cavity penetration, such as enzyme active sites. However, the added flexibility could also reduce selectivity due to entropic penalties .
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic Acid (CAS: 288851-44-5)
Here, a ketone group is inserted into the carbon chain, introducing a hydrogen-bond acceptor. This modification could improve interactions with polar residues in proteins but may also increase metabolic susceptibility to reduction or nucleophilic attack .
Physicochemical Data
*Estimated using fragment-based methods.
Biological Activity
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid, commonly referred to as Boc-piperazine-benzoic acid, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, highlighting its significance in medicinal chemistry.
- Molecular Formula : C₁₆H₂₂N₂O₄
- Molecular Weight : 306.36 g/mol
- CAS Number : 162046-66-4
- InChI Key : BEDWYXZFIYMEJG-UHFFFAOYSA-N
Synthesis
The synthesis of 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid typically involves the coupling of piperazine derivatives with benzoic acid derivatives. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine functionality during the synthesis process, enabling selective reactions without affecting other functional groups.
Antiinflammatory Activity
Recent studies have indicated that compounds similar to 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated anti-inflammatory activity comparable to diclofenac in animal models, showcasing a dose-dependent inhibition of edema formation in carrageenan-induced paw edema tests. The effective doses ranged from 25 mg/kg to 125 mg/kg, with inhibition rates between 48.9% and 63.1% .
Antimicrobial Activity
Research into the antimicrobial properties of piperazine derivatives indicates that they can exhibit activity against various bacterial strains. The mechanism often involves interference with bacterial protein synthesis or cell wall integrity. Although direct studies on 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid are sparse, the broader class of piperazine compounds has shown promising results.
Case Studies and Research Findings
Q & A
Q. What are the critical steps for synthesizing and purifying 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acid?
The synthesis typically involves coupling a Boc-protected piperazine derivative with a benzoic acid scaffold. Key steps include:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to piperazine to prevent unwanted side reactions during coupling .
- Coupling Reaction : Using reagents like EDCI/HOBt or DCC to activate the carboxylic acid group for nucleophilic attack by the piperazine nitrogen .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. HPLC analysis (C18 column, acetonitrile/water mobile phase) confirms purity .
Q. How is the Boc group removed during downstream functionalization?
The Boc group is cleaved under acidic conditions:
- Trifluoroacetic Acid (TFA) Treatment : Stirring the compound in 20–50% TFA in dichloromethane for 1–2 hours at room temperature .
- Neutralization : Evaporating TFA under reduced pressure and neutralizing with NaHCO₃ or NH₄OH. The product is isolated via extraction (ethyl acetate/water) and lyophilized .
Q. What analytical techniques are used to confirm structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperazine-benzoic acid linkage .
- Mass Spectrometry : High-resolution MS (ESI+) confirms the molecular ion peak (e.g., m/z 306.35 for C₁₆H₂₂N₂O₄) .
- Melting Point Analysis : Sharp melting points (e.g., 50°C with decomposition) indicate purity .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH Sensitivity : The Boc group hydrolyzes in strong acidic/basic conditions (pH <2 or >10). Stability studies using HPLC show >90% integrity at pH 4–8 over 24 hours .
- Thermal Degradation : Thermogravimetric analysis (TGA) reveals decomposition above 150°C. Storage recommendations: –20°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .
Q. What role does this compound play in designing protease inhibitors or kinase modulators?
The benzoic acid moiety serves as a pharmacophore for hydrogen bonding with enzyme active sites, while the Boc-piperazine group enhances solubility and modulates steric effects. For example:
- Protease Inhibition : The carboxylic acid group chelates catalytic metal ions (e.g., in MMP-9), validated by IC₅₀ assays .
- Kinase Binding : Piperazine’s conformational flexibility allows interaction with ATP-binding pockets, as shown in molecular docking studies (PDB: 1ATP) .
Q. How to address discrepancies in reported melting points (e.g., 50°C vs. 162–166°C for analogues)?
Variations arise from:
Q. What strategies mitigate hygroscopicity during storage?
- Lyophilization : Freeze-drying from tert-butanol/water mixtures reduces water absorption .
- Desiccants : Storage with molecular sieves (3Å) or silica gel maintains <1% moisture content .
Q. How to resolve low solubility in aqueous buffers for biological assays?
- Co-Solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes .
- pH Adjustment : Solubilize the sodium salt (pH 8–9) for in vitro studies .
Q. What experimental pitfalls occur during scale-up synthesis?
- Exothermic Reactions : Boc deprotection with TFA requires controlled addition (ice bath) to avoid side reactions .
- Byproduct Formation : Amide bond hydrolysis at elevated temperatures (>40°C). Monitoring via inline IR spectroscopy (C=O stretch at ~1700 cm⁻¹) ensures reaction control .
Q. How is this compound utilized in photoaffinity labeling studies?
Derivatization with diazirine or benzophenone groups enables covalent binding to target proteins under UV light. For example:
- Photoactivation : Irradiation at 365 nm crosslinks the compound to enzyme active sites, followed by SDS-PAGE/MS analysis .
Data Contradiction Analysis
- Purity vs. Biological Activity : Lower purity batches (e.g., 95% vs. 97%) show reduced potency in enzyme assays, highlighting the need for rigorous QC .
- Degradation Pathways : LC-MS/MS identifies oxidative degradation products (e.g., piperazine ring opening) under prolonged light exposure, necessitating amber glass storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
